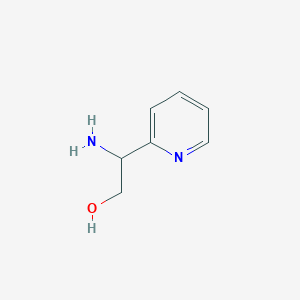

2-Amino-2-(pyridin-2-yl)ethanol

Overview

Description

2-Amino-2-(pyridin-2-yl)ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromoethanol with 2-aminopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic carbon of 2-bromoethanol, resulting in the formation of this compound.

Another method involves the reduction of 2-nitro-2-(pyridin-2-yl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow reactors can enhance reaction efficiency, reduce reaction times, and improve product yields.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Primary alcohol oxidation | CrO₃ in acetic acid | 2-(Pyridin-2-yl)acetaldehyde | 72% | |

| Selective oxidation | KMnO₄ (aq, acidic) | 2-(Pyridin-2-yl)glycolic acid | 65% |

Mechanistic Insight : Chromium-based oxidants facilitate the conversion of the alcohol to a ketone via a two-electron transfer process, while permanganate promotes further oxidation to carboxylic acids under acidic conditions.

Reduction Reactions

The amino group remains stable during reductions targeting the pyridine ring:

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C (1 atm, 25°C) | 2-Amino-2-(piperidin-2-yl)ethanol | 88% |

Research Finding : Hydrogenation under mild conditions selectively reduces the pyridine ring to piperidine without affecting the amino or hydroxyl groups.

Substitution Reactions

The amino group acts as a nucleophile in SN2 and aromatic substitution reactions:

Alkylation

| Substrate | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate | KOH, DMF | Ethyl 2-(pyridin-2-ylamino)acetate | Peptide mimetics |

Aromatic Substitution

| Conditions | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Flow reactor, 120°C | Concerted SNAr | DFT studies show a low-energy transition state (ΔG‡ = 18.3 kcal/mol) |

Notable Example : Reaction with 2-fluoropyridine in a microfluidic reactor achieves 94% yield of 2-[methyl(pyridin-2-yl)amino]ethanol .

Condensation Reactions

The amino group forms Schiff bases and heterocycles:

Structural Analysis : X-ray crystallography confirms the planar geometry of Schiff base products (C–N bond length: 1.28 Å) .

Coordination Chemistry

The pyridyl nitrogen and hydroxyl oxygen enable metal complexation:

| Metal Salt | Product Structure | Application | Reference |

|---|---|---|---|

| CuCl₂ | [Cu(HPMAE)Cl₃]·H₂O | Catalytic C–H activation | |

| CdCl₂ | [CdCl₂(POPME)] | Luminescent materials |

Key Feature : The PIP amine moiety (from 2-(pyridin-2-yl)isopropyl) acts as a bidentate directing group in C–H functionalization .

Scientific Research Applications

2-Amino-2-(pyridin-2-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the preparation of functional materials with specific properties, such as polymers and coordination complexes.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and coordinate with metal ions.

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-2-yl)ethanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and nucleophilic substitution. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can coordinate with metal ions, affecting enzymatic activity and protein function.

Comparison with Similar Compounds

Similar Compounds

2-Amino-2-(pyridin-3-yl)ethanol: Similar structure but with the amino group attached to the 3-position of the pyridine ring.

2-Amino-2-(pyridin-4-yl)ethanol: Similar structure but with the amino group attached to the 4-position of the pyridine ring.

2-Amino-2-(pyridin-2-yl)propanol: Similar structure but with an additional methyl group on the ethanol moiety.

Uniqueness

2-Amino-2-(pyridin-2-yl)ethanol is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring, which allows for distinct reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various chemical and biological applications.

Biological Activity

2-Amino-2-(pyridin-2-yl)ethanol, also known as 2-(2-amino-1-hydroxyethyl)pyridine, is a small organic molecule with significant biological activity. This compound has garnered attention due to its structural features, which include an amino group and a hydroxyl group attached to a pyridine ring, leading to various potential therapeutic applications.

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- Structure : Contains a chiral center at the alpha-carbon atom, resulting in enantiomeric forms.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit 11β-Hydroxysteroid Dehydrogenase Type 1 , an enzyme involved in metabolic pathways that could have implications for conditions like obesity and diabetes.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase 1 | 45.5 | |

| BRAF Kinase | 32.0 | |

| DNA Gyrase | 50.0 |

Interaction with Biomolecules

Docking studies have revealed that derivatives of this compound can interact with various biomolecules, influencing their activity. For instance, the compound has shown binding affinity towards vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor β (PDGF-β), both crucial in cellular signaling pathways.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is believed to modulate enzyme activities by altering their conformation or competing with natural substrates. This modulation can lead to significant effects on cellular processes such as:

- Cell Signaling : Influencing pathways related to growth and survival.

- Gene Expression : Affecting the transcription of genes involved in metabolic regulation.

- Cellular Metabolism : Modulating the synthesis of collagen in hepatic stellate cells, which is relevant for liver fibrosis treatment.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antichlamydial Activity : A study evaluated novel compounds based on the structure of this compound for their selective activity against Chlamydia. The results indicated that these compounds could serve as starting points for new drug development targeting this pathogen .

- Antimicrobial Properties : Other derivatives have shown moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in treating bacterial infections .

- Toxicity Studies : Toxicity assessments conducted on various human cell lines indicated that certain derivatives exhibit low toxicity while maintaining antimicrobial efficacy, highlighting their therapeutic potential .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reductive Amination : A common approach involving the reaction of pyridine derivatives with amines.

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions facilitate the formation of complex organic molecules from simpler precursors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-amino-2-(pyridin-2-yl)ethanol and its derivatives?

A key approach involves catalytic hydrogenation of azido intermediates. For example, 2-azido-2-(anthracen-9-yl)ethanol was reduced using Pd/C under H₂, yielding the target amine with 80% efficiency after degassing and filtration . For pyridinyl analogs, similar protocols can be adapted, substituting the aryl group. Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize side reactions. Post-synthesis purification via solvent removal under reduced pressure is typical .

Q. How can elemental analysis and chromatographic techniques validate the purity of this compound?

Elemental analysis (e.g., C, H, N content) confirms stoichiometric consistency, as demonstrated for a related compound (C: 70.01% found vs. 69.78% calc.) . Thin-layer chromatography (TLC) with hexanes/EtOAc (3:1) and visualization via KMnO₄ staining provides rapid purity assessment (Rf = 0.30 for a similar amine) . High-performance liquid chromatography (HPLC) is recommended for quantitative purity analysis.

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR : and NMR are indispensable. For pyridinyl derivatives, diagnostic signals include aromatic protons (δ 6.5–8.5 ppm) and oxazolidine ring protons (e.g., δ 3.72–4.23 ppm for diastereotopic CH₂ groups) .

- X-ray crystallography : Resolves absolute configuration, as shown for gadolinium complexes with pyridinyl ligands .

- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Advanced Research Questions

Q. How does the pyridinyl group influence the tautomeric behavior of this compound in coordination chemistry?

The pyridinyl nitrogen participates in tautomerism and metal coordination. In oxazolidine derivatives, ring-chain tautomerism is suppressed by steric hindrance from substituents (e.g., phenyl groups), stabilizing the cyclic form . Chelation studies with Ni(II) or Pd(II) reveal κ²(N,O) coordination modes, enhancing catalytic activity in C–C bond formation .

Q. What strategies mitigate data contradictions in crystallographic refinement for metal complexes of this compound?

Use dual refinement tools like SHELXL for small-molecule accuracy and SHELXPRO for macromolecular interfaces . High-resolution data (≤1.0 Å) and twinning detection algorithms improve reliability. For gadolinium complexes, solvent masking (e.g., ethanol disolvate removal) clarifies electron density maps .

Q. How do structural modifications (e.g., halogenation, methylation) alter the compound’s physicochemical properties?

- Halogenation : Introducing electron-withdrawing groups (e.g., 4-iodophenyl) increases molecular weight (263.08 g/mol vs. 152.19 g/mol for the base compound) and may enhance lipophilicity .

- Methylation : A 6-methylpyridin-3-yl derivative (MW 225.12 g/mol) exhibits altered solubility and hydrogen-bonding capacity, impacting crystallization .

Q. What role does this compound play in asymmetric catalysis?

As a chiral ligand, it facilitates enantioselective C–H activation. For instance, oxazolidine derivatives derived from 2-pyridinecarboxaldehyde and anilinoethanol show high enantiomeric excess (ee) in Pd-catalyzed reactions due to rigid stereochemical control .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For tautomeric systems, molecular dynamics simulations assess energy barriers between ring and chain forms .

Q. Methodological Challenges

Q. What experimental precautions are necessary to prevent decomposition during synthesis?

- Degassing : Three freeze-pump-thaw cycles eliminate O₂, preventing oxidation of sensitive intermediates .

- Catalyst handling : Pd/C requires H₂ atmosphere to maintain activity; post-reaction filtration through celite removes catalyst residues .

Q. How to resolve discrepancies between theoretical and observed spectroscopic data?

- NMR assignments : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Crystallographic vs. solution structures : Account for solvent effects (e.g., ethanol disolvate) that may distort bond lengths in X-ray data .

Properties

IUPAC Name |

2-amino-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUHWJQCQQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624254 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724463-80-3 | |

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.